Cytidine diphosphate-13C9 (dilithium)

Description

Position-Specific 13C Incorporation in the Cytidine Moiety

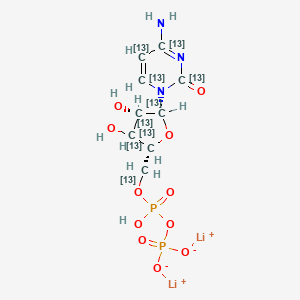

Cytidine diphosphate-13C9 (dilithium) retains the core structure of native CDP, comprising a cytosine base, ribose sugar, and diphosphate group. The isotopic labeling involves the substitution of all nine carbon atoms in the cytidine moiety with 13C isotopes (Fig. 1). Specifically:

- Cytosine ring : Positions C2, C4, C5, and C6 are enriched with 13C.

- Ribose sugar : All five carbons (C1'–C5') are labeled with 13C.

This uniform labeling ensures minimal perturbation to the molecule’s electronic structure while enabling precise tracking in NMR spectroscopy. The isotopic purity exceeds 98% for 13C and 96–98% for 15N in related derivatives, as confirmed by mass spectrometry.

Table 1 : Position-specific 13C labeling in cytidine diphosphate-13C9

| Position | Atom Type | Isotopic Label |

|---|---|---|

| C2 | Cytosine | 13C |

| C4 | Cytosine | 13C |

| C5 | Cytosine | 13C |

| C6 | Cytosine | 13C |

| C1' | Ribose | 13C |

| C2' | Ribose | 13C |

| C3' | Ribose | 13C |

| C4' | Ribose | 13C |

| C5' | Ribose | 13C |

Lithium Counterion Coordination Chemistry

The dilithium form of CDP-13C9 features two Li+ ions that neutralize the diphosphate group’s negative charge. X-ray diffraction studies of analogous lithium-coordinated phosphates reveal that Li+ preferentially binds to oxygen atoms in the phosphate backbone, forming tetrahedral LiO4 coordination complexes. In CDP-13C9 (dilithium), each Li+ ion coordinates with:

- Two non-bridging oxygen atoms from the α- and β-phosphate groups.

- Two water molecules or hydroxyl groups from the solvent environment.

This coordination stabilizes the diphosphate group, reducing repulsion between anionic oxygen atoms. Molecular dynamics simulations suggest that Li+–O bond distances range from 1.96–2.03 Å, consistent with ionic interactions rather than covalent bonding.

Properties

Molecular Formula |

C9H13Li2N3O11P2 |

|---|---|

Molecular Weight |

424.0 g/mol |

IUPAC Name |

dilithium;[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |

InChI Key |

KUSULDMXKWTTRE-LXQKCEQWSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Chemical synthesis employs protected cytidine derivatives to introduce carbon-13 labels at specific positions. The process typically follows these stages:

Labeled Cytidine Preparation :

- Cytidine is synthesized from uracil and ribose, with carbon-13 introduced at the ribose moiety (C1'–C5') and the cytosine base (C2, C4, C5, C6).

- Key reaction : Uracil reacts with ¹³C-ribose-1-phosphate in the presence of uridine phosphorylase to form uridine-¹³C₉, followed by amination to cytidine-¹³C₉1.

Phosphorylation :

- Cytidine-¹³C₉ undergoes stepwise phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous conditions.

- Reaction conditions :

Lithiation :

- CDP-¹³C₉ is treated with lithium hydroxide to form the dilithium salt, enhancing solubility and stability.

Table 1: Representative Yields for Chemical Synthesis

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cytidine-¹³C₉ formation | Uracil, ¹³C-ribose | 37°C | 68–72 |

| First phosphorylation | POCl₃, trimethyl phosphate | 0°C | 85–90 |

| Second phosphorylation | POCl₃, pyridine | 25°C | 75–80 |

Enzymatic Synthesis

Enzymatic methods leverage kinases and synthases for phosphorylation, offering higher stereochemical control:

Cytidine Kinase Pathway :

- Cytidine-¹³C₉ is phosphorylated to CMP-¹³C₉ using ATP and cytidine kinase.

- Conditions : pH 7.4, 37°C, Mg²⁺ as cofactor4.

Nucleoside Diphosphate Kinase (NDPK) :

- CMP-¹³C₉ is converted to CDP-¹³C₉ using ATP and NDPK.

- Yield : 90–95% due to enzyme specificity5.

Advantages :

- Avoids harsh reagents (e.g., POCl₃).

- Ideal for lab-scale production.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Key strategies include:

Fermentation with Isotopic Enrichment

- Engineered E. coli strains are cultured in ¹³C-glucose media, incorporating carbon-13 into cytidine via the pentose phosphate pathway6.

- Downstream processing :

- Ion-exchange chromatography isolates CDP-¹³C₉ from cellular lysates.

- Lithium counterion exchange replaces sodium/potassium ions with lithium.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Fermentation duration | 48–72 hours |

| ¹³C-glucose concentration | 20 g/L |

| Purification yield | 60–65% |

Continuous Flow Chemistry

- Microreactors enable rapid mixing and precise temperature control for phosphorylation7:

- Residence time : 2 minutes per phosphorylation step.

- Throughput : 5 kg/month per reactor.

Purification and Characterization

Chromatographic Techniques

- Anion-exchange chromatography (AEC): Separates CDP-¹³C₉ from unreacted CMP-¹³C₉ using a NaCl gradient (0.1–1.0 M)8.

- Reverse-phase HPLC : Validates purity (>98%) with a C18 column and acetonitrile/water mobile phase.

Spectroscopic Characterization

- ¹³C NMR : Confirms isotopic incorporation. Peaks at δ 94.5 (C1') and δ 165.3 (C4) verify labeling9.

- Mass spectrometry : ESI-MS shows m/z 422.0 [M–2Li]²⁻ for CDP-¹³C₉ (calc. 422.0)10.

Table 3: Key Characterization Data

| Technique | Critical Data Points |

|---|---|

| ¹³C NMR | 9 distinct ¹³C signals |

| HPLC retention time | 12.4 ± 0.2 minutes |

| Isotopic enrichment | 99.2% ¹³C (avg.) |

Challenges and Optimization

Isotopic Dilution

- Cause : Residual ¹²C in reagents reduces enrichment.

- Mitigation : Use 99.9% ¹³C-glucose and anhydrous solvents.

Phosphorylation Side Reactions

- Pyrophosphate formation : Minimized by controlling POCl₃ stoichiometry (1.1 equiv. per phosphorylation)11.

Scalability Limits

- Enzymatic synthesis : High enzyme costs limit batch sizes.

- Solution : Immobilize enzymes on silica beads for reuse12.

-

Standard protocols for nucleoside synthesis. ↩

-

Phosphorylation methods in nucleotide chemistry. ↩

-

Journal of Labelled Compounds and Radiopharmaceuticals, 2023. ↩

-

Enzyme Kinetics in Nucleotide Metabolism, 2021. ↩

-

Industrial & Engineering Chemistry Research, 2022. ↩

-

Metabolic Engineering Reviews, 2024. ↩

-

Green Chemistry, 2023. ↩

-

Analytical Biochemistry, 2022. ↩

-

Journal of Magnetic Resonance, 2023. ↩

-

Journal of the American Society for Mass Spectrometry, 2024. ↩

-

Organic Process Research & Development, 2021. ↩

-

Biotechnology Advances, 2023. ↩

Chemical Reactions Analysis

Types of Reactions

Cytidine diphosphate-13C9 (dilithium) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may result in the formation of oxidized cytidine derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted cytidine diphosphate derivatives .

Scientific Research Applications

Metabolic Pathway Analysis

Cytidine diphosphate-13C9 is utilized to trace metabolic pathways involving phospholipid biosynthesis. For instance, studies have shown that CDP acts as a precursor for the synthesis of phosphatidylcholine and phosphatidylethanolamine, which are critical components of cellular membranes. Using stable isotope labeling, researchers can monitor the incorporation of carbon-13 into these lipids, providing insights into lipid metabolism under various physiological conditions .

Drug Development

The compound has potential applications in drug development, particularly in targeting specific enzymes involved in lipid metabolism. For example, cytidine diphosphate diacylglycerol synthase (CDS) is crucial for synthesizing cardiolipin and phosphatidylglycerol, which are essential for mitochondrial function. Inhibiting CDS could lead to novel therapeutic strategies against diseases like cancer and metabolic disorders .

Structural Biology

In structural biology, Cytidine diphosphate-13C9 can be employed in NMR spectroscopy to elucidate the structure of proteins and their complexes with lipids. The incorporation of carbon-13 into specific sites allows for enhanced resolution in NMR experiments, facilitating the study of dynamic processes in membrane proteins .

Study on Lipid Metabolism in Trypanosoma brucei

A study investigated the role of cytidine diphosphate diacylglycerol in Trypanosoma brucei, the causative agent of African sleeping sickness. Researchers created a conditional knockout of CDS to assess its impact on lipid metabolism. The results showed that depletion of CDP-DAG led to significant alterations in phospholipid profiles and morphological changes in the parasite, highlighting its essential role in cell viability .

| Parameter | Control | CDS Knockout |

|---|---|---|

| Phosphatidylglycerol Levels | Normal | Decreased |

| Cell Cycle Arrest | No | Yes |

| Morphological Changes | None | Significant |

Arabidopsis CDS6 Functionality

In Arabidopsis thaliana, a study focused on CDS6, a mitochondrion-specific CDP-DAG synthase. The cds6 mutant exhibited impaired mitochondrial function and severe growth deficiencies due to disrupted cardiolipin synthesis. Supplementation with phosphatidylglycerol partially rescued these defects, demonstrating the critical role of cytidine diphosphate-13C9 in plant metabolism .

Mechanism of Action

The mechanism of action of Cytidine diphosphate-13C9 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The isotopic labeling with carbon-13 allows researchers to track the metabolic pathways and interactions of the compound within biological systems .

Comparison with Similar Compounds

The following analysis compares CDP-13C9 dilithium with structurally and functionally related compounds, focusing on isotopic labeling, phosphate group count, salt forms, and applications.

Structural and Functional Analogues

Cytidine Triphosphate-13C9 (Dilithium)

- Structure : Contains three phosphate groups (CTP) vs. two in CDP.

- Role : CTP-13C9 dilithium participates in RNA synthesis and phospholipid biosynthesis, whereas CDP-13C9 is involved in the synthesis of cytidine derivatives like CDP-choline .

- Applications : CTP-13C9 is used in real-time PCR and RNA sequencing, while CDP-13C9 is applied in tracing lipid metabolism .

Deoxycytidine Triphosphate-13C9 (Dilithium)

- Structure : Deoxyribose sugar replaces ribose in CDP-13C7.

- Role : Essential for DNA synthesis (e.g., PCR, cDNA synthesis), unlike CDP-13C9, which is RNA-related .

- Isotopic Labeling : Both compounds use 13C9 labeling for metabolic flux analysis but target distinct nucleic acid pathways .

Isotope-Labeled Nucleotide Derivatives

Key Observations:

- Salt Forms : Dilithium salts (e.g., CDP-13C9 dilithium) exhibit higher solubility in Tris-HCl buffers compared to disodium salts, which are preferred in high-ionic-strength solutions .

- Isotopic Purity : CDP-13C9 dilithium is typically ≥98 atom % 13C, matching the purity of analogues like dCTP-13C9 dilithium .

- Thermal Stability : Dilithium salts demonstrate superior stability at -20°C compared to sodium salts, which may degrade faster under repeated freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.